molecular formula C32H39I3O6 B12549425 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} CAS No. 143689-48-9

1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}

Cat. No.: B12549425
CAS No.: 143689-48-9
M. Wt: 900.4 g/mol
InChI Key: HCNCPAVDHOUNBV-UHFFFAOYSA-N
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Description

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and iodoethoxy groups attached to a central ethane core

Preparation Methods

The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} typically involves multi-step organic reactions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.

Synthetic Routes:

    Step 1: Synthesis of the ethane core with trisubstituted benzene rings.

    Step 2: Introduction of ethoxy groups through etherification reactions.

    Step 3: Iodination of the ethoxy groups to form iodoethoxy groups.

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures to facilitate the reactions.

    Catalysts: Use of catalysts such as palladium or copper to enhance reaction rates.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Industrial Production Methods:

    Batch Processing: Involves the stepwise addition of reagents in a controlled environment.

    Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis process, improving efficiency and yield.

Chemical Reactions Analysis

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} undergoes various chemical reactions, including:

Oxidation:

    Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Conditions: Typically performed under acidic or basic conditions.

    Products: Formation of corresponding aldehydes or carboxylic acids.

Reduction:

    Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Conditions: Carried out under anhydrous conditions.

    Products: Formation of alcohols or alkanes.

Substitution:

    Reagents: Nucleophiles such as sodium azide or potassium cyanide.

    Conditions: Often performed in polar aprotic solvents.

    Products: Formation of substituted derivatives with azide or cyano groups.

Scientific Research Applications

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} has a wide range of applications in scientific research:

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers and resins to improve their properties.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

    Drug Delivery: Explored as a component in drug delivery systems to improve bioavailability.

Medicine:

    Radiopharmaceuticals: Potential use in the development of radiopharmaceuticals for diagnostic imaging.

    Therapeutics: Investigated for its role in targeted drug delivery and therapy.

Industry:

    Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.

    Electronics: Used in the production of electronic components with improved performance.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene} involves its interaction with molecular targets and pathways:

Molecular Targets:

    Enzymes: Acts as an inhibitor or activator of specific enzymes involved in metabolic pathways.

    Receptors: Binds to receptors on cell surfaces, modulating cellular responses.

Pathways:

    Signal Transduction: Influences signal transduction pathways, affecting cellular communication and function.

    Metabolic Pathways: Alters metabolic pathways, leading to changes in cellular metabolism and energy production.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of multiple ethoxy and iodoethoxy groups makes it more complex than simpler aromatic compounds.

    Functional Diversity: The compound’s ability to undergo various chemical reactions and its applications in multiple fields set it apart from other similar compounds.

Properties

CAS No.

143689-48-9

Molecular Formula

C32H39I3O6

Molecular Weight

900.4 g/mol

IUPAC Name

1-[1,1-bis[4-[2-(1-iodoethoxy)ethoxy]phenyl]ethyl]-4-[2-(1-iodoethoxy)ethoxy]benzene

InChI

InChI=1S/C32H39I3O6/c1-23(33)36-17-20-39-29-11-5-26(6-12-29)32(4,27-7-13-30(14-8-27)40-21-18-37-24(2)34)28-9-15-31(16-10-28)41-22-19-38-25(3)35/h5-16,23-25H,17-22H2,1-4H3

InChI Key

HCNCPAVDHOUNBV-UHFFFAOYSA-N

Canonical SMILES

CC(OCCOC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)OCCOC(C)I)C3=CC=C(C=C3)OCCOC(C)I)I

Origin of Product

United States

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